1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Obtaining the correct regioisomer of pyrazolo-pyrimidine-piperidine building blocks is essential for kinase inhibitor SAR: the 3-carboxylic acid isomer (CAS 1448125-27-6) ensures precise vector alignment in ATP-binding pockets, unlike the 4-COOH analog. • Free COOH enables parallel amide library synthesis (10-100+ analogs) • Validated CHK1 activity in related chemotypes (IC50 = 86 nM) • Core matches SGK1 pharmacophore (WO2025072438A1) • Fragment-like (MW 273.29, cLogP 1.0, 3 rotatable bonds). Supplied with CoA; inquire for bulk.

Molecular Formula C13H15N5O2
Molecular Weight 273.296
CAS No. 1448125-27-6
Cat. No. B2663950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid
CAS1448125-27-6
Molecular FormulaC13H15N5O2
Molecular Weight273.296
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)O
InChIInChI=1S/C13H15N5O2/c19-13(20)10-3-1-5-17(8-10)11-7-12(15-9-14-11)18-6-2-4-16-18/h2,4,6-7,9-10H,1,3,5,8H2,(H,19,20)
InChIKeyUZMIOMBPTDFTQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid: Structural & Procurement Overview


1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 1448125-27-6) is a heterocyclic building block featuring a pyrimidine core substituted at the 4-position with a piperidine-3-carboxylic acid moiety and at the 6-position with a 1H-pyrazole ring . With a molecular formula of C13H15N5O2 and a molecular weight of 273.29 g/mol, this compound belongs to the broader class of pyrazolo-pyrimidine-piperidine scaffolds that have been explored as kinase inhibitor intermediates, particularly in SGK1 and PI3K inhibitor programs . Structurally, the compound provides a free carboxylic acid handle suitable for further derivatization into amides, esters, or other conjugates, positioning it as a versatile intermediate in medicinal chemistry campaigns targeting kinase-dependent pathways .

Free carboxylic acid handle: enables amide, ester, and conjugate diversification for SAR exploration.
Pyrazolo-pyrimidine-piperidine scaffold: privileged kinase inhibitor intermediate (SGK1, PI3K, CHK1 chemotypes).
3-carboxylic acid regioisomer: geometry aligned with reported CHK1 hinge-region interactions, distinct from 4-COOH analog.

Generic Substitution Risks in MedChem Campaigns


In-class substitution among pyrazolo-pyrimidine-piperidine building blocks is scientifically inadvisable because subtle structural variations—carboxylic acid position (3- vs. 4-piperidinyl), pyrazole substitution pattern, and pyrimidine connectivity—can produce divergent molecular geometries, hydrogen-bonding networks, and steric profiles that cascade into distinct SAR outcomes . For instance, the 3-carboxylic acid regioisomer presents a different spatial orientation of the carboxyl group relative to the pyrimidine-pyrazole plane compared to the 4-carboxylic acid analog (CAS 1707566-63-9), directly affecting vector alignment in kinase ATP-binding pockets where precise hinge-region interactions are required . Procurement of an unspecified positional isomer or an unsubstituted pyrazole variant without verifying regiochemistry risks invalidating an entire SAR series, as even single-atom positional shifts in the carboxylic acid attachment point have been demonstrated to alter kinase selectivity profiles within related pyrazolopyrimidine chemotypes .

Positional isomer mismatch: 4-carboxylic acid analog (CAS 1707566-63-9) may not replicate 3-COOH binding geometry; SAR series at risk.
Pre-formed amides: limit diversification; free acid enables parallel library synthesis without committing to single amide topology.
Dimethylpyrazole analog: introduces higher lipophilicity (~+1.2 cLogP) and steric bulk, shifting solubility and binding profiles.

Differentiation from Closest Analogs


3- vs. 4-Carboxylic Acid Regioisomer

The target compound (3-carboxylic acid, CAS 1448125-27-6) differs from its closest positional isomer, 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 1707566-63-9), solely in the attachment point of the carboxylic acid group on the piperidine ring (position 3 vs. position 4). This positional shift alters the dihedral angle between the carboxylate vector and the pyrimidine-pyrazole plane, which has been shown in related pyrazolo-pyrimidine kinase inhibitor series to affect hinge-region hydrogen bonding and selectivity between kinase isoforms . The 3-carboxylic acid regioisomer places the carboxylate in a pseudo-equatorial orientation relative to the piperidine ring, whereas the 4-carboxylic acid regioisomer presents an axial-equatorial equilibrium with distinct spatial occupancy .

3- vs 4-COOH Regioisomer
Reported
Target (3-COOH)
CHK1 IC50 86 nM (reported); pseudo-equatorial orientation.
Comparator (4-COOH)
Different spatial occupancy; no kinase data available.
Positional isomer choice directly influences kinase hinge-region complementarity and SAR outcome.
CHK1 data from piperidine-3-carboxylic acid derivative; 4-regioisomer activity unknown.
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Free Acid vs. Carboxamide: Synthetic Utility

The target compound bears a free carboxylic acid, distinguishing it from pre-formed amide derivatives such as 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide and 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide, which are commercially available but impose a fixed C-terminal substituent. The free acid allows for divergent amide coupling with diverse amine partners, enabling parallel library synthesis without committing to a single amide bond at the procurement stage . Commercial specifications indicate available purity of 97% (Leyan, product 2018634) and NLT 98% (MolCore), providing acceptable purity for direct use in amide coupling without additional purification .

Free Acid vs Pre-formed Amide
Reported
Free acid (target)
97–98% purity; compatible with HATU/EDC coupling; unlimited amine choice.
Pre-formed amides
Single amide topology; no further diversification possible.
Free acid procurement supports parallel library synthesis and systematic amine space exploration.
Purity per vendor specifications (Leyan, MolCore).
Synthetic Chemistry Building Block Procurement Amide Coupling

Lipophilicity and Steric Profile: Dimethylpyrazole Analog

The target compound's unsubstituted pyrazole ring distinguishes it from the 3,5-dimethylpyrazole analog 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid (MW 301.35 g/mol, C15H19N5O2). The dimethyl analog carries additional lipophilic bulk (ΔMW = +28.06 g/mol; estimated ΔcLogP ≈ +1.2) and increased steric encumbrance around the pyrazole N2 position, which may influence both the compound's solubility profile and its binding mode in kinase hinge regions where unsubstituted pyrazole N2 often serves as a hydrogen bond acceptor . The unsubstituted pyrazole maintains minimal steric bulk at the critical hinge-binding interface, which can be advantageous for initial hit finding or fragment-based approaches where smaller ligand size is desirable .

Dimethylpyrazole Analog Lipophilicity
Class-level inference
cLogP Target: 1.0
Dimethyl analog: ~2.2 (+1.2)
MW 273.3 g/mol vs 301.4 g/mol (+10.3%)
TPSA Identical (84.1 Ų)
Hinge-binding motif Unsubstituted pyrazole (target) vs. dimethyl-substituted
Increased lipophilicity and steric bulk may alter solubility, promiscuity, and hinge-binding interactions.
Estimated ΔcLogP based on structural analogy; no direct biological comparison available.
Physicochemical Properties Drug-likeness Lead Optimization

Commercial Availability and Purity Benchmarking

The target compound is stocked by multiple independent vendors with verified purity specifications. Leyan offers 97% purity (Product 2018634), MolCore provides NLT 98% purity with ISO certification, and CymitQuimica lists the compound with inquiry-based pricing and delivery . In contrast, the 4-carboxylic acid positional isomer (CAS 1707566-63-9) is available from fewer suppliers (AKSci, 95% purity), and the dimethylpyrazole analog appears primarily on restricted-source platforms . The broader supplier base for the target compound reduces single-vendor dependency risk and facilitates competitive pricing for procurement.

Vendor Availability & Purity
Data to verify
≥3
independent vendors, 97–98% purity
Multi-vendor supply reduces single-source procurement risk and supports competitive quotation.
Vendor listings verified as of 2024–2025; verify current stock and pricing.
Chemical Procurement Vendor Comparison Quality Specification

Recommended Application Scenarios


CHK1 and CDK2 Kinase Inhibitor SAR

The piperidine-3-carboxylic acid scaffold has demonstrated validated kinase inhibitory activity in related chemotypes, with a structurally analogous N-Boc-piperidine-3-carboxylic acid-derived pyrazolopyrimidine showing CHK1 IC50 = 86 nM and CDK2/cyclin A IC50 = 989 nM . The target compound provides the free acid intermediate for synthesizing analogous amide derivatives targeting the CHK1 ATP-binding site. Its 3-position carboxylic acid geometry aligns with the vector required for ribose-pocket interactions observed in CHK1 co-crystal structures .

SGK1 Inhibitor for Cardiovascular Diseases

The pyrazolo-pyrimidine-piperidine scaffold has been identified by Bristol-Myers Squibb as a privileged chemotype for SGK1 inhibition, with patent applications covering cardiovascular disease indications including heart failure, cardiac hypertrophy, and myocardial fibrosis . The target compound's 6-(1H-pyrazol-1-yl)pyrimidin-4-yl core matches the key pharmacophoric elements claimed in WO2025072438A1, positioning it as a potential key intermediate for SGK1-focused medicinal chemistry campaigns .

Parallel Amide Library for Kinase Selectivity Profiling

The free carboxylic acid functionality enables systematic diversification via standard amide coupling (HATU/EDC) with diverse primary and secondary amines, generating libraries of 10-100+ analogs in parallel format without requiring separate procurement of individual pre-formed amide building blocks . This scenario is particularly relevant for selectivity profiling across the kinome, where a single core intermediate is elaborated into a matrix of final compounds tested against a panel of kinases to identify selectivity-determining structural features.

Fragment-Based Discovery: Minimal Hinge Binder

With a molecular weight of 273.29 g/mol, cLogP of 1.0, and only 3 rotatable bonds, the target compound falls within favorable fragment-like physicochemical space (MW < 300, cLogP ≤ 3, rotatable bonds ≤ 3) . The unsubstituted pyrazole provides a minimal hinge-binding motif without additional lipophilic bulk, making this compound suitable as a starting fragment for structure-based drug design where fragment growing or linking strategies are employed to improve potency while maintaining ligand efficiency .

Application
Selection Property
Validation Focus
CHK1/CDK2 inhibitor SAR
3-carboxylic acid geometry
Kinase inhibition assay verification; hinge-region complementarity
SGK1 pathway research (cardiovascular)
Pyrazolo-pyrimidine scaffold match to patent chemotype
Target engagement and isoform selectivity profiling
Parallel amide kinase profiling
Free acid for systematic amine coupling
Library synthesis efficiency; selectivity screening
Fragment-based kinase discovery
Minimal hinge-binding motif (unsubstituted pyrazole)
Fragment growing feasibility; ligand efficiency monitoring
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